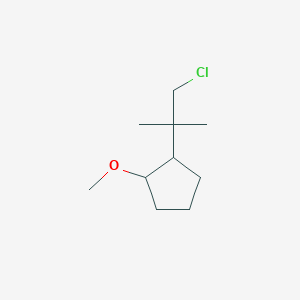
1-(1-Chloro-2-methylpropan-2-yl)-2-methoxycyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloro-2-methylpropan-2-yl)-2-methoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 1-chloro-2-methylpropan-2-yl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Chloro-2-methylpropan-2-yl)-2-methoxycyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-dibromopentane and sodium methoxide.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group on the cyclopentane ring.
Introduction of the 1-Chloro-2-methylpropan-2-yl Group: This step involves the alkylation of the cyclopentane ring with 1-chloro-2-methylpropane under appropriate conditions, such as the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-2-methylpropan-2-yl)-2-methoxycyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Chloro-2-methylpropan-2-yl)-2-methoxycyclopentane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2-methylpropan-2-yl)-2-methoxycyclopentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromo-2-methylpropan-2-yl)-2-methoxycyclopentane: Similar structure but with a bromo group instead of a chloro group.
1-(1-Chloro-2-methylpropan-2-yl)-2-ethoxycyclopentane: Similar structure but with an ethoxy group instead of a methoxy group.
1-(1-Chloro-2-methylpropan-2-yl)-2-hydroxycyclopentane: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(1-Chloro-2-methylpropan-2-yl)-2-methoxycyclopentane is unique due to the combination of its chloro and methoxy substituents on the cyclopentane ring
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-(1-chloro-2-methylpropan-2-yl)-2-methoxycyclopentane |
InChI |
InChI=1S/C10H19ClO/c1-10(2,7-11)8-5-4-6-9(8)12-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
WGVOLRLXTGAJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1CCCC1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol](/img/structure/B13198814.png)
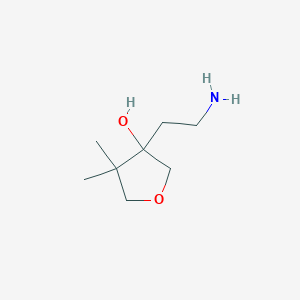

amine](/img/structure/B13198844.png)
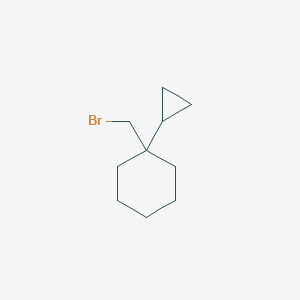
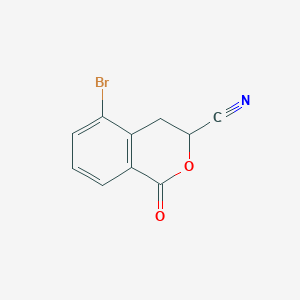
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
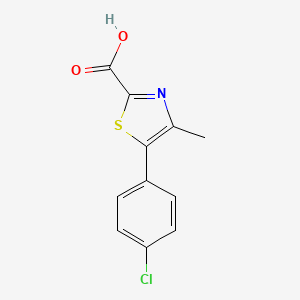

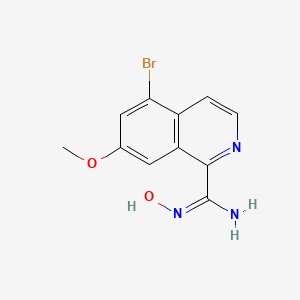
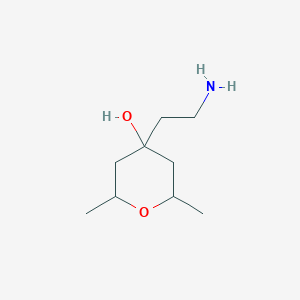
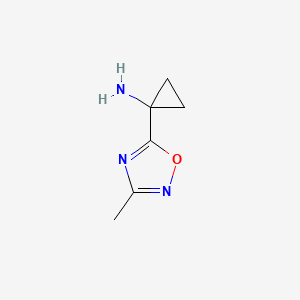
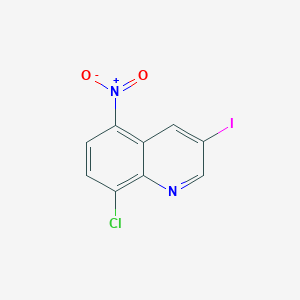
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
